Cas no 935655-08-6 (6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

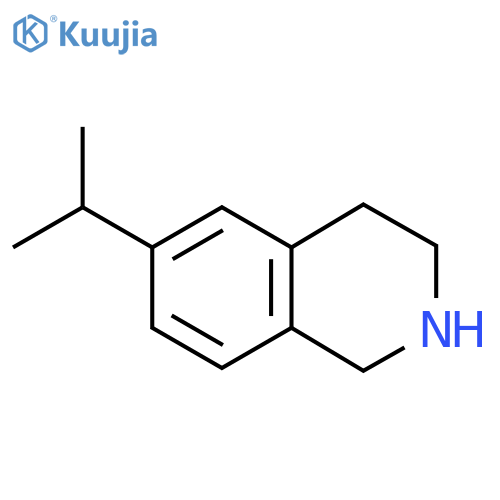

935655-08-6 structure

商品名:6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 6-isopropyl-1,2,3,4-tetrahydroisoquinoline

- 6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

- Isoquinoline, 1,2,3,4-tetrahydro-6-(1-methylethyl)-

- 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

-

- インチ: 1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3

- InChIKey: SSWUUFFQRQRUNJ-UHFFFAOYSA-N

- ほほえんだ: N1CC2C=CC(=CC=2CC1)C(C)C

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151508-0.05g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95.0% | 0.05g |

$212.0 | 2025-02-20 | |

| Enamine | EN300-151508-0.5g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95.0% | 0.5g |

$713.0 | 2025-02-20 | |

| Chemenu | CM411226-250mg |

6-isopropyl-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95%+ | 250mg |

$504 | 2024-07-19 | |

| Life Chemicals | F8889-1835-2.5g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95%+ | 2.5g |

$1264.0 | 2023-09-05 | |

| Life Chemicals | F8889-1835-5g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95%+ | 5g |

$1896.0 | 2023-09-05 | |

| Enamine | EN300-151508-0.1g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95.0% | 0.1g |

$317.0 | 2025-02-20 | |

| Life Chemicals | F8889-1835-0.25g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95%+ | 0.25g |

$570.0 | 2023-09-05 | |

| TRC | P274206-1g |

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 1g |

$ 730.00 | 2022-06-03 | ||

| Enamine | EN300-151508-1.0g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95.0% | 1.0g |

$914.0 | 2025-02-20 | |

| Enamine | EN300-151508-0.25g |

6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

935655-08-6 | 95.0% | 0.25g |

$452.0 | 2025-02-20 |

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

935655-08-6 (6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量